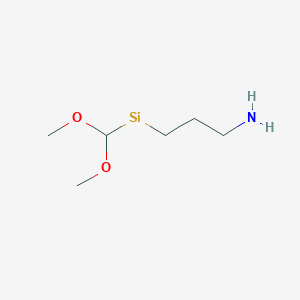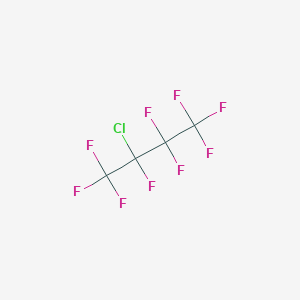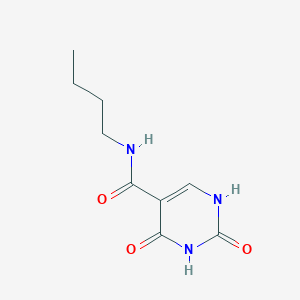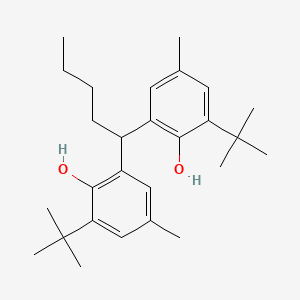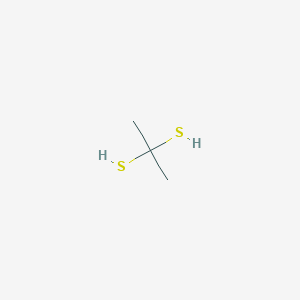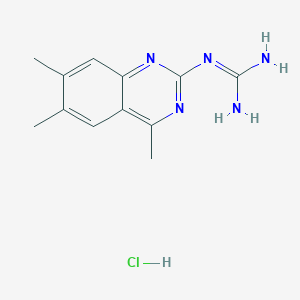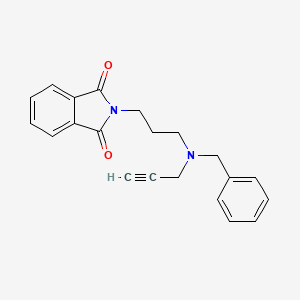
5-(3-Methyloctan-3-yl)benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methyloctan-3-yl)benzene-1,3-diol is an organic compound with the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol . This compound is characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and a 3-methyloctan-3-yl group at position 5 . It is a member of the dihydroxybenzenes, which are known for their diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyloctan-3-yl)benzene-1,3-diol typically involves the alkylation of resorcinol (benzene-1,3-diol) with 3-methyloctan-3-yl halide under basic conditions . The reaction can be carried out using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and selectivity. The product is then purified using techniques like distillation, recrystallization, or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Methyloctan-3-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HNO3/H2SO4 for nitration, Cl2/FeCl3 for chlorination.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Nitro, sulfo, and halo derivatives.
Applications De Recherche Scientifique
5-(3-Methyloctan-3-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 5-(3-Methyloctan-3-yl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their fluidity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure with hydroxyl groups at positions 1 and 2.
Resorcinol (benzene-1,3-diol): Parent compound with hydroxyl groups at positions 1 and 3.
Hydroquinone (benzene-1,4-diol): Hydroxyl groups at positions 1 and 4.
Uniqueness
5-(3-Methyloctan-3-yl)benzene-1,3-diol is unique due to the presence of the 3-methyloctan-3-yl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C15H24O2 |
|---|---|
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
5-(3-methyloctan-3-yl)benzene-1,3-diol |
InChI |
InChI=1S/C15H24O2/c1-4-6-7-8-15(3,5-2)12-9-13(16)11-14(17)10-12/h9-11,16-17H,4-8H2,1-3H3 |
Clé InChI |
USOJLGGEBUUDGJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)(CC)C1=CC(=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


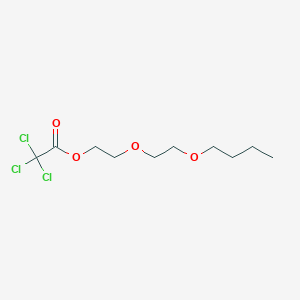
![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)
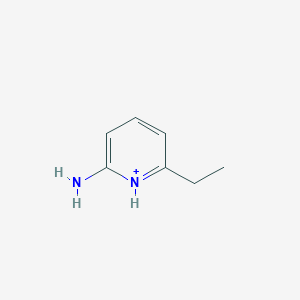


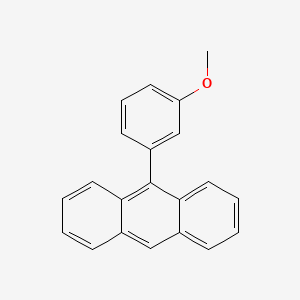
![(E)-(S)-4-[(S)-4-Methyl-2-((S)-3-methyl-2{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-pentanoylamino]-5-((S)-2-oxo-pyrrolidin-3-YL)-pent-2-enoic acid ethyl ester](/img/structure/B14755775.png)
